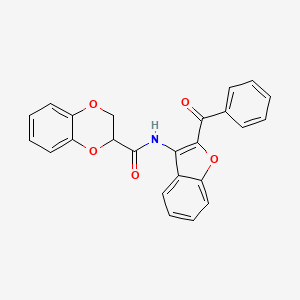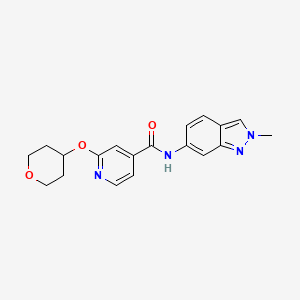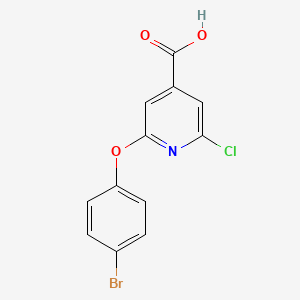![molecular formula C25H23FN2O B2833820 7-[4-(4-Fluorophenyl)piperazino]-3-phenyl-1-indanone CAS No. 338420-93-2](/img/structure/B2833820.png)
7-[4-(4-Fluorophenyl)piperazino]-3-phenyl-1-indanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[4-(4-Fluorophenyl)piperazino]-3-phenyl-1-indanone is a chemical compound with the CAS Number: 338420-93-2 . It has a molecular weight of 386.47 and its IUPAC name is 7-[4-(4-fluorophenyl)-1-piperazinyl]-3-phenyl-1-indanone .
Molecular Structure Analysis
The InChI code for 7-[4-(4-Fluorophenyl)piperazino]-3-phenyl-1-indanone is 1S/C25H23FN2O/c26-19-9-11-20(12-10-19)27-13-15-28(16-14-27)23-8-4-7-21-22(17-24(29)25(21)23)18-5-2-1-3-6-18/h1-12,22H,13-17H2 .Physical And Chemical Properties Analysis
7-[4-(4-Fluorophenyl)piperazino]-3-phenyl-1-indanone is a solid substance .Scientific Research Applications
Synthesis and Structural Studies
- Synthesis Processes and Docking Studies : Piperazine-1-yl-1H-indazole derivatives, similar in structure to 7-[4-(4-Fluorophenyl)piperazino]-3-phenyl-1-indanone, have significant importance in medicinal chemistry. A study demonstrates the synthesis of these compounds and presents docking studies for understanding their interaction with biological targets (Balaraju, Kalyani, & Laxminarayana, 2019).
Chemical Synthesis and Pharmaceutical Application
- Rhodium Catalyzed Hydroformylation : The compound's utility is explored in the synthesis of Fluspirilen and Penfluridol, two neuroleptic agents. This study highlights a key intermediate in their synthesis, emphasizing the relevance of fluorophenyl piperazine compounds in pharmaceutical development (Botteghi, Marchetti, Paganelli, & Persi-Paoli, 2001).
Analytical Chemistry and Degradation Studies
- Analysis of Flunarizine and Its Degradation Products : Research on the separation of flunarizine, a drug with a structure similar to the compound , and its degradation products, utilizes advanced chromatographic techniques. This study contributes to understanding the analytical methods applicable to fluoroquinolone derivatives (El-Sherbiny, Eid, El-wasseef, Al-Ashan, & Belal, 2005).
Photochemistry and Stability Studies
- Photochemistry of Quinolone Derivatives : The study of ciprofloxacin, a compound structurally related to the subject compound, under photochemical conditions, provides insights into the stability and reactivity of fluoroquinolones, which can be extrapolated to similar compounds (Mella, Fasani, & Albini, 2001).
Quinolone Derivatives in Medicinal Chemistry
- Synthesis and Antibacterial Activity : Research on various 6-fluoro-7-substituted-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, a class to which the subject compound is closely related, offers insights into the synthesis and potential antibacterial activity of these derivatives (Ziegler, Bitha, Kuck, Fenton, Petersen, & Lin, 1990).
Biological and Pharmaceutical Research
- Inhibitory Activities in Biological Systems : A study on 6-fluoro-7-(1-piperazino)quinazolines, structurally related to the compound in focus, evaluates their inhibitory activities towards TNF-α production and T cell proliferation, indicating potential biological and pharmaceutical applications (Tobe, Isobe, Tomizawa, Nagasaki, Obara, & Hayashi, 2003).
Chemical Properties and Solubility Studies
- Aqueous Solubilities of Quinolone Antimicrobials : Investigating the solubility properties of fluoroquinolone antimicrobials, which include structures similar to the subject compound, this research aids in understanding the chemical properties relevant to pharmaceutical formulation and bioavailability (Ross & Riley, 1990).
Safety and Hazards
The safety information for 7-[4-(4-Fluorophenyl)piperazino]-3-phenyl-1-indanone includes several hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth), P302 + P352 + P312 (IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor/physician if you feel unwell), P363 (Wash contaminated clothing before reuse), P402 + P404 (Store in a dry place. Store in a closed container), and P501 (Dispose of contents/container to an approved waste disposal plant) .
properties
IUPAC Name |
7-[4-(4-fluorophenyl)piperazin-1-yl]-3-phenyl-2,3-dihydroinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN2O/c26-19-9-11-20(12-10-19)27-13-15-28(16-14-27)23-8-4-7-21-22(17-24(29)25(21)23)18-5-2-1-3-6-18/h1-12,22H,13-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVCBQYTDKLCKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=CC=CC4=C3C(=O)CC4C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[4-(4-Fluorophenyl)piperazino]-3-phenyl-1-indanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[6-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2833740.png)

![7-benzyl-N-(3-acetamidophenyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2833742.png)
![2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride](/img/structure/B2833743.png)
![N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}thiophene-2-carboxamide](/img/structure/B2833745.png)
![N-methyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B2833752.png)
![2-ethoxy-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2833753.png)
![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-methoxyphenyl)amino)acrylonitrile](/img/structure/B2833755.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide hydrochloride](/img/structure/B2833756.png)


